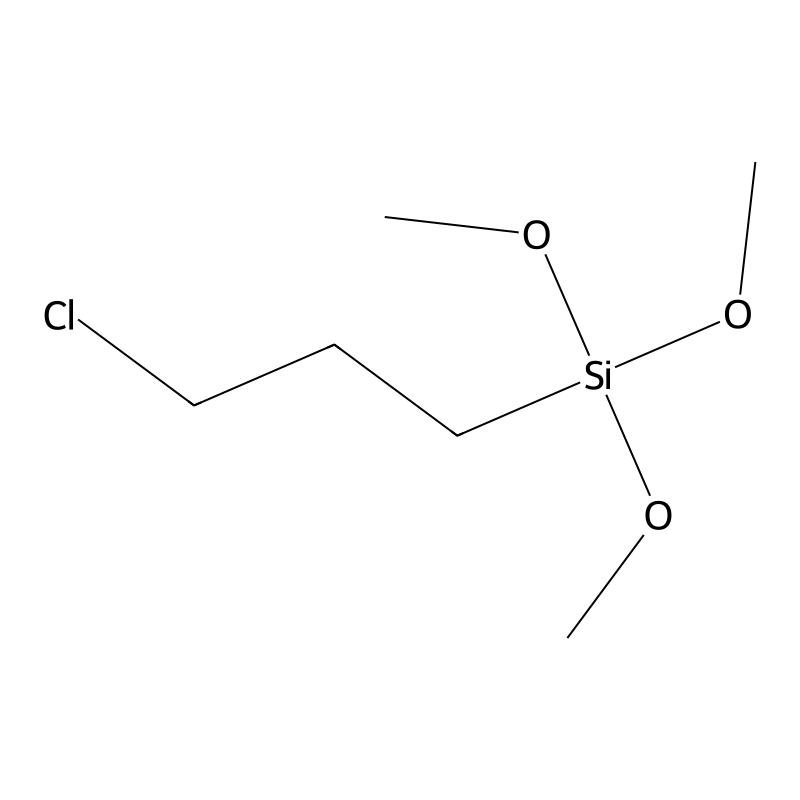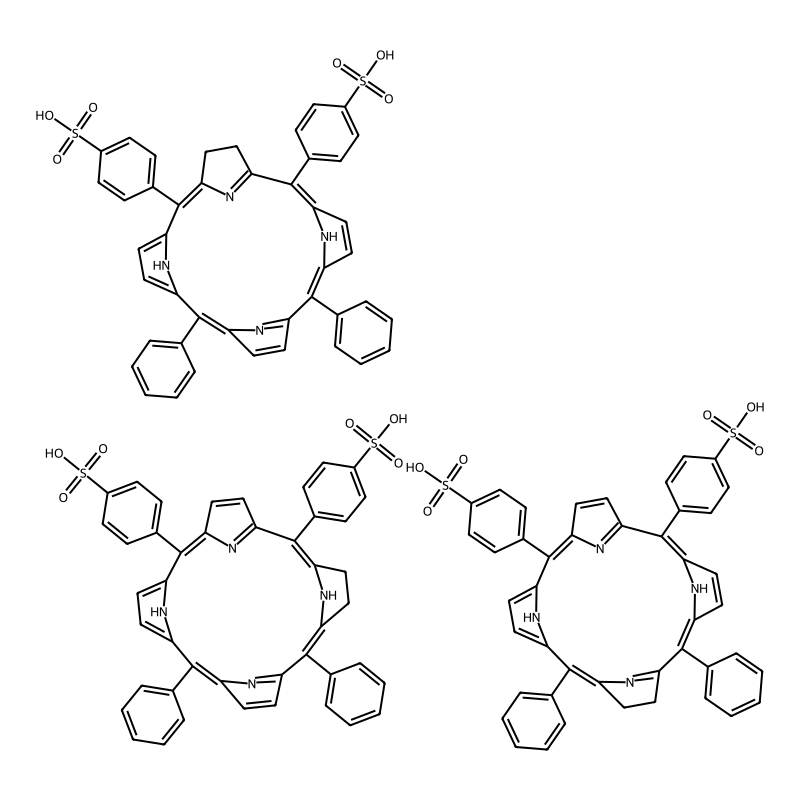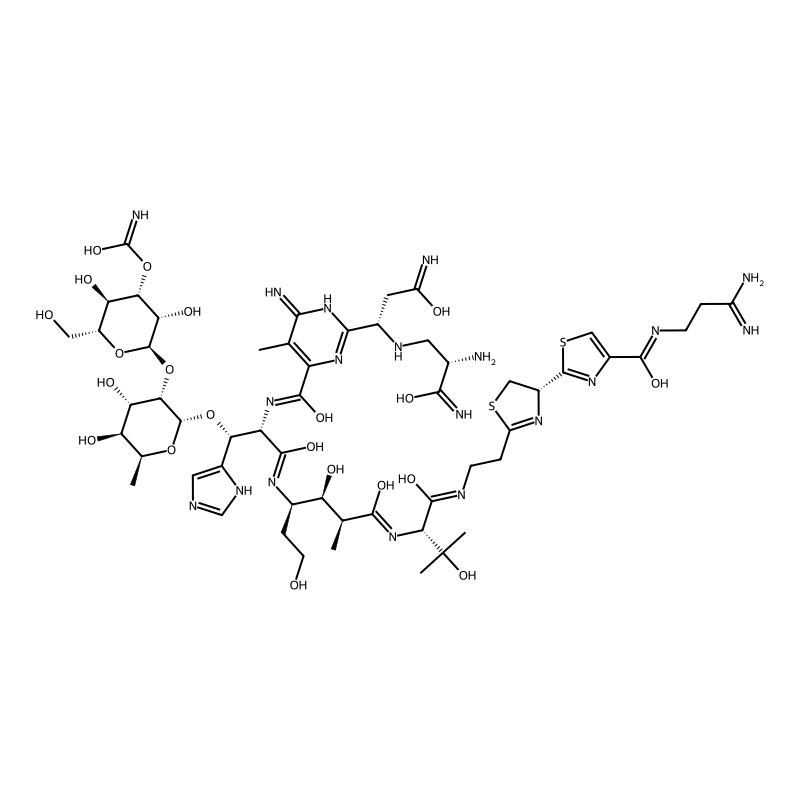3-Chloropropyltrimethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Surface Modification:
- Silanization: CPTMS is widely used for surface modification of various materials, including glass, metals, ceramics, and polymers. It reacts with the surface hydroxyl groups (OH) to form a covalent bond, introducing a chloropropyl functionality. This modifies the surface properties, making it more hydrophobic, improving adhesion, and enhancing compatibility with other materials.
Bioconjugation:
- Biomolecule Immobilization: CPTMS plays a crucial role in bioconjugation, where biomolecules like proteins, enzymes, and DNA are attached to surfaces. The chloropropyl group allows further attachment of biomolecules through various chemistries, enabling the creation of biosensors, microarrays, and cell culture platforms.
Nanoparticle Synthesis:
- Surface Functionalization: CPTMS is employed in the synthesis of nanoparticles for surface functionalization. It acts as a coupling agent, covalently linking the nanoparticles with desired molecules or biomolecules. This approach tailors the nanoparticles for specific applications, such as drug delivery, imaging, and catalysis.
Polymer Chemistry:
- Crosslinking Agent: CPTMS can be used as a crosslinking agent in polymer chemistry. It reacts with functional groups in polymer chains, forming covalent bonds and creating a more rigid and interconnected network. This improves the mechanical properties and thermal stability of the polymers.
Sol-Gel Chemistry:
3-Chloropropyltrimethoxysilane is an organofunctional silane compound with the molecular formula C₆H₁₅ClO₃Si and a molecular weight of 198.72 g/mol. It is characterized by the presence of a chloropropyl group and three methoxy groups attached to a silicon atom, making it a versatile compound in various chemical applications. The compound is known for its ability to form durable bonds between organic and inorganic materials, enhancing the properties of composites and coatings .
- Hydrolysis: This compound rapidly hydrolyzes in the presence of moisture, producing three moles of methanol for each mole of silanetriol formed. The hydrolysis process is crucial as it affects the stability and reactivity of the compound in various environments .
- Ammonolysis: 3-Chloropropyltrimethoxysilane can be converted into 3-aminopropyltrimethoxysilane through ammonolysis. This reaction involves the substitution of the chlorine atom with an amino group, which is influenced by factors such as temperature, reaction time, and ammonia concentration .
- Condensation Reactions: The hydrolysis products can further condense to form siloxane oligomers, which are important in creating silane-functional resins and coatings .
Several methods for synthesizing 3-Chloropropyltrimethoxysilane have been documented:
- From Methanol and 3-Chloropropyltrichlorosilane: This method involves mixing chloropropyltrichlorosilane with methanol under controlled temperature and pressure conditions to yield high-purity 3-Chloropropyltrimethoxysilane .
- Direct Reaction with Trimethoxysilane and Allyl Chloride: Another synthesis route entails reacting trimethoxysilane with allyl chloride in the presence of catalysts to achieve high yields without significant side reactions .
- Ammonolysis Method: This involves converting 3-Chloropropyltrimethoxysilane into its amino derivative through reaction with ammonia, which can also be considered a synthetic pathway depending on the desired end product .
3-Chloropropyltrimethoxysilane has various applications due to its unique properties:
- Silane Coupling Agent: It functions as a coupling agent in composite materials, enhancing adhesion between inorganic substrates (like glass or metal) and organic polymers.
- Coatings: Used in protective coatings to improve water repellency and durability.
- Adhesives: Acts as an additive in adhesives to enhance bonding strength and durability.
- Surface Modification: Facilitates the modification of surfaces to improve their chemical resistance or alter their wetting properties .
Interaction studies involving 3-Chloropropyltrimethoxysilane primarily focus on its behavior in various environments:
- Hydrolytic Stability: Studies indicate that this compound is hydrolytically unstable under typical environmental conditions, with a half-life of approximately 53.3 minutes at pH 7 and 25 °C. This rapid degradation affects its utility in long-term applications but allows for quick reactions in situ .
- Toxicological Studies: Research has shown that exposure to 3-Chloropropyltrimethoxysilane leads to transient toxicity primarily due to methanol release during hydrolysis rather than direct effects from the silane itself .
Several compounds exhibit similarities to 3-Chloropropyltrimethoxysilane due to their functional groups or applications:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Trimethoxysilane | C₃H₉O₃Si | Base silane without chlorine; used widely as a coupling agent. |
| Vinyltriethoxysilane | C₈H₁₈O₄Si | Contains a vinyl group; enhances polymerization reactions. |
| (3-Aminopropyl)trimethoxysilane | C₆H₁₅N₃O₃Si | Amino functional group; used for different adhesion properties. |
The uniqueness of 3-Chloropropyltrimethoxysilane lies in its combination of chloropropyl functionality with three methoxy groups, allowing it to serve specialized roles in both
3-Chloropropyltrimethoxysilane, a versatile organosilane compound with the molecular formula C₆H₁₅ClO₃Si and a molecular weight of 198.72 g/mol, is primarily synthesized through alkoxy exchange reactions [1]. These reactions represent one of the most fundamental approaches to producing this important silane coupling agent [2].
The traditional alkoxy exchange reaction for synthesizing 3-chloropropyltrimethoxysilane involves the reaction between 3-chloropropyltrichlorosilane and methanol [1] [3]. This methanolysis process replaces the chlorine atoms attached to the silicon with methoxy groups while preserving the chloropropyl functional group [1]. The general reaction can be represented as:
Cl(CH₂)₃SiCl₃ + 3CH₃OH → Cl(CH₂)₃Si(OCH₃)₃ + 3HCl
This substitution reaction proceeds through nucleophilic attack of the methanol oxygen on the silicon atom, followed by elimination of hydrogen chloride [3]. The reaction is typically conducted under controlled temperature conditions, often between 50-60°C, and may require reduced pressure (around 400 Torr) to facilitate the removal of hydrogen chloride gas generated during the process [1].
The kinetics of alkoxy exchange reactions in silane chemistry follow second-order kinetics with respect to the silane and the alkoxide ion when base-catalyzed [12]. The rate of reaction is influenced by several factors, including:
- The nature of the alkoxy group: Smaller alkoxy groups (methoxy) react faster than larger ones (ethoxy, isopropoxy) [12] [14]
- The type of catalyst used: Basic catalysts like sodium methoxide accelerate the reaction [12]
- Temperature: Higher temperatures generally increase reaction rates, with activation energies typically around 9-11 kcal/mol [12] [14]
Table 1: Reaction Parameters for Traditional Alkoxy Exchange Synthesis of 3-Chloropropyltrimethoxysilane
| Parameter | Typical Value | Effect on Reaction |
|---|---|---|
| Temperature | 50-60°C | Higher temperatures increase reaction rate but may reduce selectivity |
| Pressure | 400 Torr | Reduced pressure facilitates HCl removal |
| Molar Ratio (Methanol:Trichlorosilane) | 3:1 to 4:1 | Excess methanol drives reaction completion |
| Reaction Time | 1-3 hours | Dependent on scale and conditions |
| Catalyst | None or acid catalyst | Affects reaction rate and selectivity |
The alkoxy exchange reaction mechanism involves the formation of a pentacoordinate silicon intermediate, which subsequently eliminates a chloride ion [14]. This mechanism is supported by kinetic studies showing that the rate-determining step involves nucleophilic attack on the silicon atom [12]. The reaction proceeds more rapidly for primary silanes compared to secondary or tertiary silanes, with a rate difference factor of approximately 25, allowing for selective functionalization in polyhydroxy compounds [12].
Catalytic Routes and Organometallic Pathways
The synthesis of 3-chloropropyltrimethoxysilane can be significantly enhanced through various catalytic routes and organometallic pathways, which offer advantages in terms of reaction efficiency, selectivity, and milder reaction conditions [11] [18]. These approaches represent more sophisticated synthetic strategies compared to traditional alkoxy exchange reactions [11].
One important catalytic pathway involves the use of transition metal catalysts to facilitate the hydrosilylation of allyl chloride with trimethoxysilane [11]. This reaction creates the carbon-silicon bond and establishes the chloropropyl functional group in a single step [11] [13]. The reaction can be represented as:
HSi(OCH₃)₃ + CH₂=CH-CH₂Cl → Cl(CH₂)₃Si(OCH₃)₃
Transition metal complexes, particularly those containing platinum, rhodium, or ruthenium, serve as effective catalysts for this transformation [11]. Platinum catalysts, such as chloroplatinic acid (H₂PtCl₆) or Karstedt's catalyst, are among the most commonly employed [11] [18]. The catalytic cycle typically involves oxidative addition of the silicon-hydrogen bond to the metal center, coordination of the alkene, migratory insertion, and reductive elimination to form the product [11].
Another catalytic approach utilizes Lewis acid catalysts like tris(pentafluorophenyl)borane [B(C₆F₅)₃] or its water adduct [(C₆F₅)₃B(OH₂)] [18]. These catalysts activate silicon-hydrogen bonds and facilitate reactions with various functional groups [18]. The mechanism involves the formation of borane-silane complexes that enhance the electrophilicity of the silicon atom [18].
Table 2: Catalytic Systems for 3-Chloropropyltrimethoxysilane Synthesis
| Catalyst Type | Examples | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Platinum-based | H₂PtCl₆, Pt/C | 80-120°C, 1-5 h | 70-85 |
| Rhodium-based | Rh(PPh₃)₃Cl | 60-100°C, 2-6 h | 65-80 |
| Ruthenium-based | RuCl₂(PPh₃)₃ | 100-130°C, 3-8 h | 60-75 |
| Lewis acids | B(C₆F₅)₃ | 25-60°C, 1-24 h | 75-98 |
Organometallic pathways for silane synthesis often involve the use of Grignard or organolithium reagents [19]. These powerful nucleophiles can react with silicon precursors to form silicon-carbon bonds [19]. For 3-chloropropyltrimethoxysilane synthesis, a potential route involves the reaction of a chloropropyl Grignard reagent with tetramethoxysilane, although this is less common than other methods due to selectivity challenges [19].
The catalytic routes offer several advantages over traditional methods, including:
- Higher selectivity, reducing the formation of unwanted byproducts [11] [18]
- Milder reaction conditions, often allowing reactions to proceed at lower temperatures [11]
- Reduced reaction times, improving process efficiency [18]
- The ability to control regiochemistry and stereochemistry in certain cases [11]
Research findings indicate that the choice of catalyst significantly impacts reaction outcomes [11] [18]. For instance, platinum catalysts generally provide higher yields but may be more sensitive to catalyst poisons, while rhodium catalysts often offer better functional group tolerance [11]. The development of air-stable catalysts has further improved the practicality of these synthetic approaches for industrial applications [18].
Industrial-Scale Manufacturing Processes
The industrial-scale production of 3-chloropropyltrimethoxysilane requires specialized equipment, optimized processes, and careful control of reaction parameters to ensure high yields, purity, and cost-effectiveness [1] [6]. Several manufacturing approaches have been developed and implemented at commercial scale [1] [5].
The most common industrial process for 3-chloropropyltrimethoxysilane production involves the continuous synthesis from 3-chloropropyltrichlorosilane and methanol in specialized reaction columns [1]. This process typically employs the following steps:
- Pre-mixing of 3-chloropropyltrichlorosilane and a portion of methanol in a premix tank [1]
- Introduction of the mixture into a reaction column through a shower system to maximize surface area contact [1]
- Addition of additional methanol at the bottom of the reaction column [1]
- Temperature control at approximately 50-60°C throughout the reaction zone [1]
- Vacuum control at around 400 mmHg to facilitate the removal of hydrogen chloride gas [1]
- Absorption of hydrogen chloride in water to produce hydrochloric acid as a byproduct [1]
- Distillation of the synthetic liquid to obtain high-purity 3-chloropropyltrimethoxysilane [1]
This continuous process can achieve production rates of several thousand kilograms per batch, with product purities exceeding 99% [1] [5]. The industrial equipment typically includes specialized glass-lined or stainless steel reactors designed to withstand the corrosive nature of the reactants and byproducts [1] [6].
Table 3: Industrial Production Parameters for 3-Chloropropyltrimethoxysilane
| Parameter | Value | Critical Considerations |
|---|---|---|
| Reaction Temperature | 50-60°C | Temperature control systems required |
| Reaction Pressure | 400 mmHg | Vacuum systems with corrosion resistance |
| Methanol:Trichlorosilane Ratio | 1.5-2:1 | Excess methanol improves conversion |
| Production Capacity | 1000-2000 kg/batch | Depends on reactor size |
| Product Purity | >99% | Requires efficient distillation |
| Byproduct Management | HCl recovery | Environmental and safety systems |
Alternative industrial approaches include the direct synthesis from trimethoxysilane and allyl chloride using platinum catalysts in fixed-bed reactors [17] [20]. This route offers advantages in terms of atom economy and reduced waste generation but requires careful handling of the reactive trimethoxysilane [17]. The reaction is typically conducted at temperatures between 80-120°C with catalyst loadings of 0.1-1.0% by weight [17] [20].
The industrial production of 3-chloropropyltrimethoxysilane can also be integrated with other silane manufacturing processes [17] [20]. For instance, facilities producing trichlorosilane for the semiconductor industry can utilize side streams for the production of functionalized silanes like 3-chloropropyltrimethoxysilane [20]. This integration improves overall process economics and resource utilization [17] [20].
Key challenges in industrial manufacturing include:
- Handling of corrosive reagents and byproducts, particularly hydrogen chloride [1] [6]
- Maintaining high selectivity to minimize the formation of disiloxane byproducts [1] [14]
- Energy-efficient separation and purification of the final product [1] [17]
- Scale-dependent heat transfer and mixing limitations [14] [17]
Modern industrial processes increasingly incorporate continuous flow technologies, which offer advantages in terms of safety, control, and scalability compared to batch processes [17] [20]. These continuous processes often achieve higher space-time yields and more consistent product quality [17].
Reaction Optimization and Yield Enhancement
Optimizing the synthesis of 3-chloropropyltrimethoxysilane to achieve higher yields, improved purity, and more efficient processes is an area of ongoing research and development [5] [14]. Various strategies have been employed to enhance reaction outcomes through careful manipulation of reaction parameters and conditions [5] [15].
Temperature optimization plays a crucial role in maximizing yields [14] [15]. Studies have shown that the activation energy for alkoxy exchange reactions in silane chemistry typically ranges from 9-11 kcal/mol, with optimal temperature windows that balance reaction rate against potential side reactions [12] [14]. For 3-chloropropyltrimethoxysilane synthesis, maintaining temperatures between 50-60°C during the alkoxy exchange reaction provides an optimal balance between reaction rate and selectivity [1] [5].
Pressure control significantly impacts reaction efficiency and product purity [1] [15]. Operating under reduced pressure (typically 400 mmHg) facilitates the continuous removal of hydrogen chloride gas, which shifts the reaction equilibrium toward product formation and minimizes side reactions caused by HCl accumulation [1] [5]. In catalytic routes, pressure optimization can influence selectivity by affecting the relative rates of competing reaction pathways [15].
Catalyst selection and loading represent critical optimization parameters [5] [18]. For platinum-catalyzed hydrosilylation routes, catalyst concentrations between 10-50 ppm provide sufficient activity while minimizing costs [11] [18]. The addition of stabilizers or co-catalysts can further enhance catalyst performance and longevity [5] [18]. For example, the addition of 4,4'-methylenebis(2,6-di-tert-butylphenol) at concentrations of 500-1000 ppm has been shown to improve reaction outcomes by preventing unwanted polymerization reactions [5].
Table 4: Yield Enhancement Strategies for 3-Chloropropyltrimethoxysilane Synthesis
| Optimization Strategy | Implementation | Yield Improvement |
|---|---|---|
| Temperature Control | Precise control at 50-60°C | 5-10% |
| Pressure Optimization | Operation at 400 mmHg | 8-15% |
| Catalyst Modification | Addition of stabilizers | 10-20% |
| Solvent Effects | Use of co-solvents | 5-15% |
| Reaction Time Extension | Increase from 1h to 3-4h | 5-8% |
| Reactant Ratio Adjustment | Methanol excess (3-4:1) | 10-15% |
Reaction kinetics studies have revealed that the rate of alkoxy exchange is influenced by the steric and electronic properties of both the silane and the alcohol [12] [14]. For 3-chloropropyltrimethoxysilane synthesis, using methanol rather than higher alcohols results in faster reaction rates and higher yields due to reduced steric hindrance [12] [14]. The reaction rate constant for methanolysis is approximately 25 times higher than for reactions with secondary alcohols, allowing for selective functionalization [12].
Advanced reactor designs have contributed significantly to yield enhancement [1] [17]. Continuous flow reactors with improved mixing characteristics and heat transfer capabilities allow for better temperature control and more uniform reaction conditions [17]. Specialized reaction columns with shower systems maximize the contact area between reactants, enhancing mass transfer and reaction rates [1].
Process intensification techniques, such as reactive distillation, have shown promise for improving yields and reducing energy consumption in silane synthesis [17] [20]. By combining reaction and separation in a single unit operation, reactive distillation continuously removes products from the reaction zone, shifting equilibrium toward product formation and potentially increasing yields by 15-25% [17] [20].
Optimization of workup and purification procedures also contributes to overall yield improvement [1] [5]. Efficient distillation protocols with optimized temperature gradients can minimize thermal decomposition while achieving high product purity [1] [5]. For example, distillation at 3 mbar with a boiling point of approximately 103°C has been shown to yield 3-chloropropyltrimethoxysilane with purity exceeding 99.5% [5].
Physical Description
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 181 of 217 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 36 of 217 companies with hazard statement code(s):;
H226 (69.44%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (36.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (36.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
General Manufacturing Information
All other chemical product and preparation manufacturing
Rubber product manufacturing
Silane, (3-chloropropyl)trimethoxy-: ACTIVE








